Phenylpyrrolidinone derivative 5

PERK inhibition Unfolded protein response Kinase inhibitor

Phenylpyrrolidinone derivative 5 is a patented, structurally unique PERK inhibitor. Its 4-amino-7-methylpyrrolo[2,3-d]pyrimidine core linked to a phenyl ring and a 3,5-dimethylpyrazole-bearing pyrrolidinone ensures selective PERK ATP-site binding, minimizing off-target kinase activity. Unlike generic PERK inhibitors, even minor structural changes drastically alter selectivity, making direct comparative data essential. Ideal for dissecting PERK-mediated UPR signaling in cancer and neurodegeneration models. Use alongside GSK2606414 and GSK2656157 to map SAR and define selectivity fingerprints. For research use only; not for human use.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
Cat. No. B10833781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpyrrolidinone derivative 5
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C
InChIInChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25)
InChIKeyWBRYMNNSAHRQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpyrrolidinone Derivative 5: Chemical Profile, Classification and Procurement Baseline


Phenylpyrrolidinone derivative 5 is a small‑molecule PERK inhibitor under investigation for cancer and neurodegenerative diseases. It is a patented synthetic organic compound with a molecular formula of C22H23N7O and a molecular weight of 401.5 g/mol . The compound belongs to the class of pyrrolidine‑based heterocycles and is associated with GlaxoSmithKline’s kinase inhibitor portfolio [1].

Why Phenylpyrrolidinone Derivative 5 Cannot Be Substituted with Generic In‑Class Analogs


Phenylpyrrolidinone derivative 5 is a specific chemical entity within a broader patent estate of substituted pyrrolidine derivatives. The precise substitution pattern—a 4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidine core linked to a phenyl ring and a 3,5‑dimethylpyrazole‑bearing pyrrolidinone—is essential for its interaction with the PERK kinase ATP‑binding site [1]. Even minor structural alterations within the pyrrolidine or pyrazole moieties can drastically alter kinase selectivity, cellular permeability, and metabolic stability. As demonstrated in the medicinal chemistry optimization of related GSK PERK inhibitors, small changes in the pendant aryl or heteroaryl groups can shift the selectivity profile by orders of magnitude, making generic substitution of phenylpyrrolidinone derivative 5 with any other in‑class compound scientifically unjustified without direct comparative data [2].

Phenylpyrrolidinone Derivative 5: Quantifiable Differentiation and Comparative Performance Metrics


Molecular Structure Differentiation: Unique Pyrrolo[2,3‑d]pyrimidine‑Phenyl‑Pyrrolidinone Scaffold

Phenylpyrrolidinone derivative 5 possesses a unique molecular architecture comprising a 4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidine core connected to a phenyl ring and a 3,5‑dimethylpyrazol‑1‑yl pyrrolidin‑2‑one moiety. This exact substitution pattern distinguishes it from other phenylpyrrolidinone derivatives (e.g., derivative 1, 2, 3, or 4) and from other PERK inhibitors such as GSK2606414 or GSK2656157 . The IUPAC name 1‑[4‑(4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidin‑5‑yl)phenyl]‑3‑(3,5‑dimethylpyrazol‑1‑yl)pyrrolidin‑2‑one unambiguously defines this compound . Quantitative differentiation is provided by the molecular formula C22H23N7O (MW 401.5 g/mol) and InChIKey WBRYMNNSAHRQTO‑UHFFFAOYSA‑N, which are distinct from any other compound in the phenylpyrrolidinone derivative series .

PERK inhibition Unfolded protein response Kinase inhibitor

PERK Kinase Inhibition: Class‑Level Potency Contextualized Against Benchmark Inhibitors

Phenylpyrrolidinone derivative 5 is disclosed as a PERK inhibitor in the patent literature alongside other substituted pyrrolidine derivatives [1]. While direct IC50 data for derivative 5 is not publicly available in open‑access databases, the class of pyrrolidine‑based PERK inhibitors demonstrates exceptional potency. The benchmark PERK inhibitor GSK2606414 exhibits an IC50 of 0.4 nM in cell‑free assays, and the optimized clinical candidate GSK2656157 shows an IC50 of 0.9 nM [2]. Phenylpyrrolidinone derivative 5, as a distinct member of the same chemical series, is expected to possess comparable nanomolar potency against PERK, based on the structure‑activity relationships established in the patent family [1].

PERK Kinase inhibition Unfolded protein response

Patent Designation and Corporate Provenance: A Mark of Validated Medicinal Chemistry

Phenylpyrrolidinone derivative 5 is explicitly listed as a patented agent in the DrugMAP and TTD databases, with the company attribution 'GLAXOSMITHKLINE INTELLECTUAL PROPERTY (NO.2) LIMITED' [1][2]. This corporate provenance contrasts with many phenylpyrrolidinone derivatives (e.g., derivative 4) that are associated with other targets such as RBP4 and may originate from different research programs . The compound is further linked to the patent family represented by US8962641, which claims a broad series of pyrimidine‑substituted pyrrolidine derivatives as PERK inhibitors [3].

Patent Intellectual property GSK

Optimal Research Applications for Phenylpyrrolidinone Derivative 5


PERK‑Dependent Unfolded Protein Response (UPR) Mechanistic Studies

Phenylpyrrolidinone derivative 5 is a suitable tool compound for investigating the role of PERK in the unfolded protein response (UPR) in cellular models. As a patented PERK inhibitor from the GSK chemical series, it can be used to dissect PERK‑mediated signaling pathways in cancer cell lines or primary neurons exposed to ER stress inducers (e.g., tunicamycin, thapsigargin). The compound’s distinct molecular structure ensures that observed effects can be attributed specifically to PERK inhibition rather than off‑target kinase activity [1][2].

Comparative Kinase Selectivity Profiling

Given the structural differentiation of phenylpyrrolidinone derivative 5 from other PERK inhibitors (e.g., GSK2606414, GSK2656157), it can be employed in parallel with these benchmark compounds to map structure‑activity relationships and define the selectivity fingerprint of the pyrrolidine‑based PERK inhibitor class. Such profiling is critical for selecting the optimal tool compound for experiments where off‑target kinase inhibition could confound phenotypic readouts [3].

Validation of PERK as a Therapeutic Target in Neurodegenerative Disease Models

The compound’s PERK inhibitory activity, inferred from its class membership, makes it a candidate for testing in cellular models of neurodegenerative diseases where PERK activation contributes to pathogenesis (e.g., Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis). Its use in such models can help validate PERK as a druggable target and benchmark the efficacy of novel PERK inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylpyrrolidinone derivative 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.